molecular formula C18H15O3P B086201 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide CAS No. 13291-46-8

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Cat. No.: B086201
CAS No.: 13291-46-8
M. Wt: 310.3 g/mol
InChI Key: LLOXZCFOAUCDAE-UHFFFAOYSA-N
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Description

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is a chemical compound with the molecular formula C18H15O3P. It is also known by its IUPAC name, 2-(diphenylphosphoryl)-1,4-benzenediol. This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point range of 212-217°C .

Scientific Research Applications

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Phosphorus-based compounds like this are often used as flame retardants , suggesting that their targets could be materials susceptible to combustion.

Mode of Action

It’s known that phosphorus-based flame retardants can act in the solid and gas phases to inhibit combustion . In the solid phase, they can promote char formation, acting as a barrier between the flame and the material. In the gas phase, they can release non-combustible gases that dilute flammable gases .

Result of Action

The primary result of the action of 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide is improved fire resistance. It can inhibit smoke generation and enhance the flame-retardant properties of materials .

Safety and Hazards

The compound is classified as potentially causing skin irritation and serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with hydroquinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to around 50°C until the solid dissolves completely to form a clear solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is unique due to the presence of both hydroxyl groups and the phosphine oxide group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-diphenylphosphorylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOXZCFOAUCDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382657
Record name 2-(Diphenylphosphoryl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-46-8
Record name 2-(Diphenylphosphoryl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a flame dried 2 L three neck round bottomed flask equipped with a mechanical stirrer, nitrogen gas inlet, pressure equalizing addition funnel, and drying tube were charged p-benzoquinone (30.16 g, 0.2790 mol) and toluene (750 mL). Diphenylphosphine oxide (56.42 g, 0.2790 mol) in toluene (250 mL) was added dropwise over 0.5 hour to the stirred solution at room temperature under nitrogen. The solution color changed from a dark brown to yellow with the formation of a gum. Upon further stirring, a grey solid formed. The solid was isolated, washed with toluene and then diethyl ether, and dried at 110° C. in flowing air to afford 74.0 g (85% crude yield) of an off-white solid. Recrystallization from ethanol afforded 2,5-dihydroxyphenyldiphenylphosphine oxide as a white solid (62.86 g, 73% recovery), m.p. 216-218° C.
Quantity
30.16 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
56.42 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide contribute to flame retardancy in epoxy resins?

A: Research suggests that incorporating HPO into epoxy resins enhances their flame retardancy by promoting the formation of a protective char layer during thermal decomposition. [, ] This char layer acts as a barrier, slowing down the degradation process and preventing complete combustion. [] Studies using GC/MS, 31P MAS NMR spectroscopy, and scanning electron microscopy support this mechanism. []

Q2: What is the influence of varying the concentration of this compound in epoxy resin formulations?

A: Studies show a direct correlation between the concentration of HPO in epoxy resins and the resulting flame retardant properties. [] Increasing the molar ratio of HPO to diglycidyl ether of bisphenol A (DGEBA) during the synthesis leads to a higher phosphorus content in the final material. [] This increased phosphorus content, in turn, results in higher Limiting Oxygen Index (LOI) values, indicating improved flame retardancy. [] Essentially, a higher concentration of HPO contributes to a more robust and effective protective char layer during combustion. []

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